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Compound of Interest

Compound Name: Nitroparacetamol

Cat. No.: B1679006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
nitroparacetamol (NCX-701), a nitric oxide-releasing derivative of paracetamol. Due to the
limited availability of published experimental spectra for nitroparacetamol, this guide presents
a detailed analysis of its parent compound, paracetamol, and offers a predicted spectroscopic
profile for nitroparacetamol based on its chemical structure. This guide is intended to serve as
a valuable resource for researchers and professionals involved in the development and
analysis of similar nitric oxide-donating compounds.

Introduction to Nitroparacetamol

Nitroparacetamol, systematically named 4-acetamidophenyl 4-(nitrooxy)butanoate, is a novel
analgesic and anti-inflammatory agent. It combines the well-established analgesic properties of
paracetamol with the therapeutic effects of nitric oxide (NO). The addition of a nitrooxybutyroyl
moiety allows for the controlled release of NO, which is believed to contribute to its enhanced
pharmacological profile, including reduced gastrointestinal toxicity compared to traditional non-
steroidal anti-inflammatory drugs (NSAIDS).

Chemical Structure:
o Paracetamol: N-(4-hydroxyphenyl)acetamide

o Nitroparacetamol (NCX-701): 4-acetamidophenyl 4-(nitrooxy)butanoate
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e Molecular Formula: C12H14N20s

e Molecular Weight: 282.25 g/mol

Spectroscopic Analysis of Paracetamol (Reference
Compound)

A thorough understanding of the spectroscopic characteristics of paracetamol is fundamental
for the analysis of its derivatives.

UV-Visible Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol in methanol or a suitable buffer is prepared. The UV-Vis spectrum is
recorded, typically in the range of 200-400 nm, using a double-beam UV-Vis spectrophotometer
with the solvent as a blank.

Table 1: UV-Visible Spectroscopic Data for Paracetamol

Solvent Amax (nm)
Methanol ~245-250
0.1 M HCI ~245

0.1 M NaOH ~257

Infrared (IR) Spectroscopy of Paracetamol

Experimental Protocol:

The solid sample of paracetamol is mixed with potassium bromide (KBr) and pressed into a
pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Table 2: Key Infrared Absorption Bands for Paracetamol
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

~3320 N-H stretch Amide

~3160 O-H stretch Phenol

~1650 C=0 stretch (Amide I) Amide

~1610 C=C stretch Aromatic ring

~1560 N-H bend (Amide II) Amide

~1505 C=C stretch Aromatic ring

~1260 C-O stretch Phenol

~835 C-H out-of-plane bend 1,4-disubstituted aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy of

Paracetamol

Experimental Protocol:

A solution of paracetamol is prepared in a deuterated solvent (e.g., DMSO-ds, CDCIs). *H and

13C NMR spectra are acquired on a high-resolution NMR spectrometer.

Table 3: *H NMR Spectroscopic Data for Paracetamol (in DMSO-de)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~9.65 singlet 1H Phenolic -OH
~9.20 singlet 1H Amide -NH
Aromatic C-H (ortho to
~7.40 doublet 2H
-NHCOCH:s)
Aromatic C-H (ortho to
~6.70 doublet 2H
-OH)
~2.00 singlet 3H Acetyl -CHs
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Table 4: 13C NMR Spectroscopic Data for Paracetamol (in DMSO-de)

Chemical Shift (6, ppm) Assignment

~168.0 Amide C=0

~153.5 Aromatic C-OH

~130.8 Aromatic C-NH

~121.0 Aromatic C-H (ortho to -NHCOCH:S3)
~115.0 Aromatic C-H (ortho to -OH)

~24.0 Acetyl -CHs

Mass Spectrometry (MS) of Paracetamol

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization
(ESI) source. The mass spectrum and fragmentation pattern are then recorded.

Table 5: Mass Spectrometry Data for Paracetamol

miz Interpretation

152.07 [M+H]* (Protonated molecule)

110.06 [M+H - CzH20]* (Loss of ketene)

109.06 [M - C2H40O]* (Loss of acetyl radical and H)

Predicted Spectroscopic Profile of Nitroparacetamol
(NCX-701)

The following spectroscopic data for nitroparacetamol are predicted based on its structure
and the known spectral characteristics of its constituent functional groups.
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Predicted UV-Visible Spectroscopy of Nitroparacetamol

The UV-Vis spectrum of nitroparacetamol is expected to be similar to that of paracetamol, as
the primary chromophore (the acetamidophenol group) remains intact. A slight shift in the Amax
may be observed due to the ester linkage.

Table 6: Predicted UV-Visible Spectroscopic Data for Nitroparacetamol

Solvent Predicted Amax (nm)

Methanol ~245-255

Predicted Infrared (IR) Spectroscopy of
Nitroparacetamol

The IR spectrum of nitroparacetamol will retain the characteristic bands of the paracetamol
moiety, with additional bands from the nitrooxybutyroyl group.

Table 7: Predicted Key Infrared Absorption Bands for Nitroparacetamol

Wavenumber (cm—?)

Vibrational Mode

Functional Group

~3320 N-H stretch Amide

~1740 C=0 stretch Ester

~1660 C=0 stretch (Amide I) Amide

~1630 & ~1280 N-O StreFCh (asymmetric & Nitrooxy (-O-NO>)
symmetric)

~1610 C=C stretch Aromatic ring

~1560 N-H bend (Amide II) Amide

~1180 C-O stretch Ester

~840 C-H out-of-plane bend 1,4-disubstituted aromatic
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Predicted Nuclear Magnetic Resonance (NMR)

Spectroscopy of Nitroparacetamol

The NMR spectra of nitroparacetamol will show signals corresponding to both the

paracetamol and the nitrooxybutyroyl moieties.

Table 8: Predicted 'H NMR Spectroscopic Data for Nitroparacetamol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.80 singlet 1H Amide -NH
Aromatic C-H (ortho to
~7.60 doublet 2H
-NHCOCH:s)
Aromatic C-H (ortho to
~7.10 doublet 2H
-O-ester)
~4.60 triplet 2H -CH2-ONO:2
~2.80 triplet 2H -C(=0)-CHa-
~2.20 multiplet 2H -CH2-CH2-CHa2-
~2.10 singlet 3H Acetyl -CHs

Table 9: Predicted 13C NMR Spectroscopic Data for Nitroparacetamol
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Chemical Shift (6, ppm) Assighment

~171.0 Ester C=0

~169.0 Amide C=0

~147.0 Aromatic C-O-ester

~136.0 Aromatic C-NH

~122.0 Aromatic C-H (ortho to -NHCOCHS5)
~121.5 Aromatic C-H (ortho to -O-ester)
~72.0 -CH2-ONO:

~30.0 -C(=0)-CHza-

~24.5 Acetyl -CHs

~23.0 -CH2-CH2-CHa2-

Predicted Mass Spectrometry (MS) of Nitroparacetamol

The mass spectrum of nitroparacetamol is expected to show the molecular ion peak and

characteristic fragmentation patterns.

Table 10: Predicted Mass Spectrometry Data for Nitroparacetamol

miz Interpretation
283.09 [M+H]* (Protonated molecule)
237.09 [M+H - NO2]* (Loss of nitro group)
152.07 [Paracetamol+H]* (Cleavage of the ester bond)
[CaHs04N+H]* (Protonated nitrooxybutanoic
133.04 .
acid)
[Paracetamol+H - C2H20]* (Further
110.06

fragmentation of paracetamol)
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Experimental Workflows and Signaling Pathway
Synthesis of Paracetamol

The synthesis of paracetamol is a common undergraduate laboratory experiment and serves
as the foundational step for producing nitroparacetamol.

4-Aminophenol Paracetamol

Reaction

Acetic Anhydride Acetic Acid

Click to download full resolution via product page

Figure 1: Synthesis of Paracetamol.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a pharmaceutical compound like nitroparacetamol.
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Figure 2: General workflow for spectroscopic analysis.

Proposed Signaling Pathway of Nitroparacetamol

Nitroparacetamol's mechanism of action involves the release of nitric oxide, which modulates
inflammatory pathways.
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Figure 3: Proposed signaling pathway of nitroparacetamol.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic analysis of
nitroparacetamol. While experimental data for nitroparacetamol remains limited in the public
domain, the provided reference data for paracetamol and the predicted spectral characteristics
of nitroparacetamol offer a valuable starting point for researchers. The detailed experimental
protocols and workflow diagrams serve as a practical guide for the analysis of this and related
compounds. Further research is warranted to obtain and publish the complete experimental
spectroscopic data for nitroparacetamol to facilitate its broader study and development.

 To cite this document: BenchChem. [Spectroscopic Analysis of Nitroparacetamol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679006#spectroscopic-analysis-of-
nitroparacetamol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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